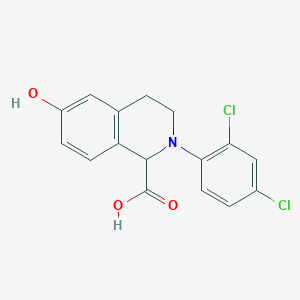
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound that features a dichlorophenyl group, a hydroxy group, and a tetrahydroisoquinoline carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the dichlorophenyl and hydroxy groups. Common synthetic routes may involve:
Claisen condensation: This step involves the reaction of acetophenones with suitable reagents to form intermediate compounds.
Intramolecular cyclization: This step is used to form the tetrahydroisoquinoline core, often catalyzed by acids such as sulfuric acid and silica.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone derivatives: These compounds share a similar structural motif and are used in various chemical reactions.
2,4-Dichlorophenoxyacetic acid: This compound has a similar dichlorophenyl group and is used as a herbicide.
Uniqueness
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity allows for a wide range of chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H13Cl2NO3 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c17-10-1-4-14(13(18)8-10)19-6-5-9-7-11(20)2-3-12(9)15(19)16(21)22/h1-4,7-8,15,20H,5-6H2,(H,21,22) |
InChI-Schlüssel |
HIMMGTSNAGEFDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


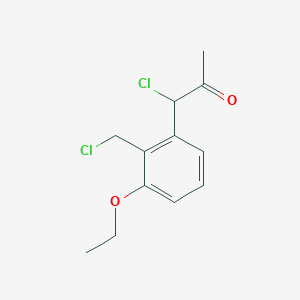
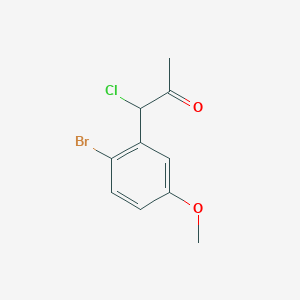

![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)
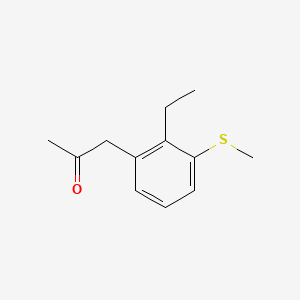


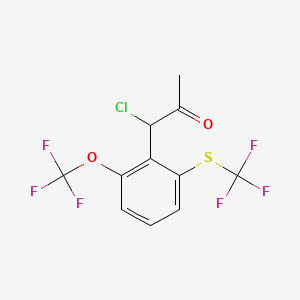

![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)

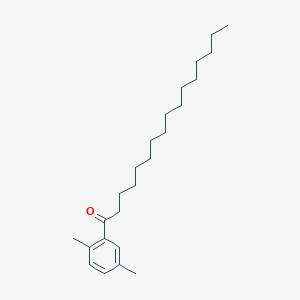
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)

